molecular formula C11H6Cl2N2O B15363368 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile

3,4-Dichloro-6-methoxyquinoline-7-carbonitrile

Cat. No.: B15363368
M. Wt: 253.08 g/mol
InChI Key: QCCORLOIERGOLP-UHFFFAOYSA-N
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Description

3,4-Dichloro-6-methoxyquinoline-7-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of chlorine, methoxy, and nitrile functional groups on a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile typically involves multiple steps, starting from quinoline or its derivatives. Reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups at different positions on the quinoline ring.

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Ongoing studies aim to explore its potential as a lead compound for new medications.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile exerts its effects involves interactions with specific molecular targets. The presence of the cyano group allows for binding to enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 3,4-Dichloroquinoline-7-carbonitrile

  • 6-Methoxyquinoline-7-carbonitrile

  • 3,4-Dichloro-6-methoxyquinoline

Uniqueness: 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile stands out due to the combination of its chloro, methoxy, and cyano groups, which confer unique chemical and biological properties compared to its analogs

Properties

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

IUPAC Name

3,4-dichloro-6-methoxyquinoline-7-carbonitrile

InChI

InChI=1S/C11H6Cl2N2O/c1-16-10-3-7-9(2-6(10)4-14)15-5-8(12)11(7)13/h2-3,5H,1H3

InChI Key

QCCORLOIERGOLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1C#N)Cl)Cl

Origin of Product

United States

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